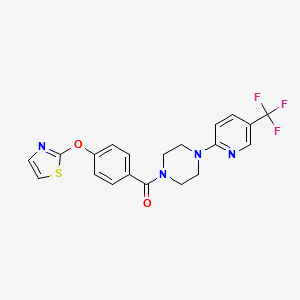

(4-(Thiazol-2-yloxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

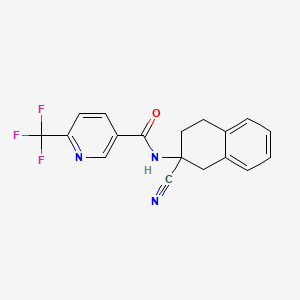

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of such compounds often involves the use of palladium(II) acetate, which catalyzes a really selective coupling of 4-substituted . More specific synthesis methods or reactions for this exact compound were not found in the available literature.Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyridine ring, both of which are important classes of five-membered heterocyclic compounds . Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the thiazole and pyridine rings, as well as the trifluoromethyl group . These groups are known to influence properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

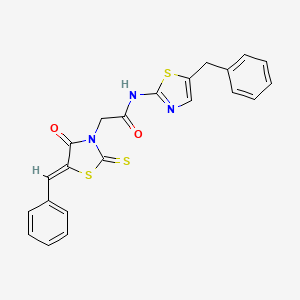

Synthesis and Antimicrobial Activity

The synthesis of novel pyridine derivatives, including structures similar to the compound of interest, has been explored, showing variable and modest antimicrobial activity against investigated bacterial and fungal strains. These compounds are synthesized using amino-substituted benzothiazoles and chloropyridine carboxylic acid, among other reactants, highlighting their potential in medicinal chemistry for developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity

Research into the synthesis of pyrazolo[3,4-b]pyridin derivatives and their reactions has identified compounds with potential antiviral activities. These compounds, synthesized from ethanone derivatives, showed cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating their relevance in antiviral drug development (Attaby et al., 2006).

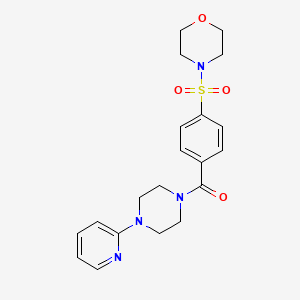

Antimicrobial Agents Development

Thiazolidinone derivatives, incorporating pyridin-2-yl-piperazine structures, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies highlight the potential of such compounds in treating infectious diseases (Patel et al., 2012).

Discovery of Selective Estrogen Receptor Modulators (SERMs)

Research has led to the discovery and synthesis of compounds acting as SERMs with increased potency in antagonizing estrogen in uterine tissue compared to existing drugs. These findings suggest potential applications in treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

Molecular Interaction Studies

Studies have also focused on understanding the molecular interactions of similar compounds with receptors, such as the CB1 cannabinoid receptor. These insights are crucial for drug design and development, providing a foundation for creating more effective and selective therapeutic agents (Shim et al., 2002).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing thiazole and imidazole rings, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with antimicrobial, anti-inflammatory, antitumor, and antiviral properties .

Mode of Action

These interactions are facilitated by their ability to engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions .

Biochemical Pathways

For instance, thiazole derivatives have been reported to have antimicrobial activity, suggesting they may interfere with bacterial cell wall synthesis or other essential bacterial processes .

Pharmacokinetics

Compounds with similar structures, such as those containing thiazole and imidazole rings, are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Based on the broad range of activities exhibited by similar compounds, it can be inferred that this compound may have potential therapeutic effects, such as antimicrobial, anti-inflammatory, antitumor, and antiviral activities .

properties

IUPAC Name |

[4-(1,3-thiazol-2-yloxy)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2S/c21-20(22,23)15-3-6-17(25-13-15)26-8-10-27(11-9-26)18(28)14-1-4-16(5-2-14)29-19-24-7-12-30-19/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKJBDRRFIHZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)

![1-(3-(methylthio)phenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451956.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2451962.png)

![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)

![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)